molecular formula C11H10ClNO2 B1296450 4-Chloro-7,8-dimethoxyquinoline CAS No. 99878-79-2

4-Chloro-7,8-dimethoxyquinoline

Cat. No.: B1296450
CAS No.: 99878-79-2
M. Wt: 223.65 g/mol
InChI Key: CILQDBAXEWYDIH-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dimethoxyquinoline: is an organic compound with the molecular formula C11H10ClNO2 . It is a derivative of quinoline, characterized by the presence of chloro and methoxy functional groups. This compound is commonly used as a building block in the synthesis of various biologically active molecules, including antimalarial and anticancer agents .

Scientific Research Applications

4-Chloro-7,8-dimethoxyquinoline has a wide range of applications in scientific research:

Safety and Hazards

4-Chloro-7,8-dimethoxyquinoline is classified as Acute Tox. 3 Oral, indicating it is acutely toxic . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Mechanism of Action

Biochemical Pathways

, quinoline derivatives are known to interfere with various enzymatic processes and pathways. These compounds can obstruct distinct enzymatic processes and pathways intricately linked to various afflictions .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-7,8-dimethoxyquinoline typically involves the following steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

    Chlorination: Finally, chlorination of the hydroxy compound produces this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar steps but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7,8-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.

    Oxidation Products: Oxidized derivatives of the quinoline ring.

    Reduction Products: Reduced forms of the quinoline ring.

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxyquinoline
  • 4,7-Dichloroquinoline
  • 6,7-Dimethyl-4-hydroxyquinoline

Comparison: 4-Chloro-7,8-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activitiesThe presence of methoxy groups at the 7 and 8 positions, as opposed to the 6 and 7 positions, can significantly alter its chemical behavior and interaction with biological targets .

Properties

IUPAC Name

4-chloro-7,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILQDBAXEWYDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321823
Record name 4-chloro-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99878-79-2
Record name 4-Chloro-7,8-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99878-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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